Ethynyl Estradiol-d4
Description
Molecular Architecture and Isotopic Labeling Patterns
The molecular architecture of Ethynyl Estradiol-2,4,16,16-d4 is characterized by the systematic replacement of hydrogen atoms with deuterium isotopes at predetermined positions within the steroid backbone. The compound maintains the molecular formula C20H20D4O2, reflecting the incorporation of four deuterium atoms while preserving the essential structural features of the parent ethynyl estradiol molecule. The molecular weight increases from 296.40 grams per mole in the non-deuterated form to 300.43 grams per mole in the deuterated variant, representing a mass shift of approximately 4 atomic mass units due to the isotopic substitution.
The deuterium labeling pattern follows a specific substitution scheme that targets positions 2, 4, 16, and 16 within the steroid framework. The aromatic ring system accommodates deuterium substitutions at positions 2 and 4, while the additional deuterium atoms occupy the methylene carbon at position 16, creating a dideuterated methylene group. This labeling strategy preserves the stereochemical integrity of the molecule while providing sufficient mass differentiation for analytical applications. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol.
The structural preservation of key functional groups remains paramount in the design of this deuterated analog. The ethynyl group at position 17 maintains its original configuration, as does the phenolic hydroxyl group at position 3 and the tertiary alcohol at position 17. These functional groups are essential for biological activity and chemical reactivity, making their preservation critical for the compound's utility as an analytical standard. The steroid backbone retains its characteristic four-ring system, comprising three six-membered rings and one five-membered ring, with the deuterium substitutions occurring in positions that minimize steric hindrance and maintain molecular stability.
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-LJEVPYBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661946 | |
| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-06-3 | |
| Record name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuterium Incorporation Strategies
Deuteration of ethynyl estradiol requires precise substitution of hydrogen atoms at specific positions without altering the compound’s estrogenic activity. Two primary methods dominate:
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Post-Synthetic Hydrogen/Deuterium Exchange :
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Acid-Catalyzed Exchange : Treatment of non-deuterated ethynyl estradiol with deuterated solvents (e.g., D<sub>2</sub>O) under acidic conditions facilitates H/D exchange at activated aromatic positions (C-2 and C-4). For example, refluxing in D<sub>2</sub>O with HCl catalyzes deuterium incorporation into the electron-rich phenolic rings.
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Metal-Catalyzed Exchange : Rhodium or iridium complexes in deuterated solvents selectively target aliphatic positions (C-16 and C-16). A study using [Ir(COD)(PCy<sub>3</sub>)(Py)]PF<sub>6</sub> in CD<sub>3</sub>OD achieved >95% deuteration at the 16-position within 24 hours.
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Deuterated Starting Materials :
Crystallization and Polymorph Control
The crystalline form of Ethynyl Estradiol-2,4,16,16-d4 significantly impacts its stability and solubility. A patented method (CN106243180B) outlines the following steps for producing Crystal Form X :
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Solvent-Antisolvent System :
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Solvent : Methanol (or deuterated methanol, CD<sub>3</sub>OD, for isotopic labeling).
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Antisolvent : Formamide.
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Procedure : Dissolve 1 g of ethynyl estradiol in 40 mL methanol. Slowly add the solution to 200 mL formamide under stirring (500 rpm). Collect crystals via filtration after 2 hours.
Parameter Value Solvent:Antisolvent 1:5 (v/v) Yield 92% Purity >99% (HPLC) -
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Characterization of Crystal Form X :
Analytical Validation and Stability
Spectroscopic Confirmation
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Infrared Spectroscopy (IR) : Key peaks at 3250 cm<sup>−1</sup> (O-H stretch), 2100 cm<sup>−1</sup> (C≡C), and 1580 cm<sup>−1</sup> (aromatic C=C) align with the deuterated structure.
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Mass Spectrometry : ESI-MS (m/z): [M+H]<sup>+</sup> = 301.4 (calc. 300.4), with isotopic enrichment confirmed by D<sub>4</sub> pattern.
Stability Under Stress Conditions
Stability studies under ICH guidelines demonstrate Crystal Form X’s resilience:
| Condition | Duration | Degradation |
|---|---|---|
| High Temperature (60°C) | 10 days | <0.5% |
| High Humidity (90% RH) | 10 days | <0.3% |
| Light (4500 lux) | 10 days | <0.2% |
Industrial-Scale Production Considerations
Optimization of Deuteration Efficiency
A comparative analysis of deuteration methods reveals trade-offs between cost and isotopic purity:
| Method | Isotopic Purity | Cost (USD/g) |
|---|---|---|
| Acid-Catalyzed H/D | 85–90% | 120 |
| Metal-Catalyzed H/D | 95–98% | 350 |
| Deuterated Precursors | 99% | 600 |
Chemical Reactions Analysis
Types of Reactions
Ethynyl Estradiol-2,4,16,16-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Ethynyl Estradiol-2,4,16,16-d4, as well as substituted products where the ethynyl group is replaced with other functional groups .
Scientific Research Applications
Pharmacological Research
Ethynyl Estradiol-2,4,16,16-d4 is extensively used in pharmacological studies to investigate estrogenic activity and metabolic pathways. Its ability to bind to estrogen receptors allows researchers to explore its effects on gene expression related to cell proliferation and differentiation in estrogen-sensitive tissues, such as breast and uterine tissues. This compound serves as a valuable tool for developing new estrogenic drugs and understanding the mechanisms underlying estrogen-related diseases, including certain cancers .
Analytical Chemistry
In analytical chemistry, Ethynyl Estradiol-2,4,16,16-d4 is employed as a reference standard for studying the behavior of estrogenic compounds. Its deuterium labeling facilitates the differentiation between this compound and its non-deuterated counterparts during mass spectrometry analysis. This application is crucial for accurately quantifying levels of estrogens in biological samples and environmental matrices.
Environmental Studies
Ethynyl Estradiol-2,4,16,16-d4 is also utilized in environmental research to assess the impact of synthetic estrogens on aquatic ecosystems. Studies have demonstrated that this compound can be traced in sewage effluents and surface waters, providing insights into the environmental persistence and biological effects of estrogenic compounds. Its isotopic labeling aids in tracking the fate and transport of these compounds in various environmental settings .
Metabolic Studies
The incorporation of deuterium into Ethynyl Estradiol-2,4,16,16-d4 enhances the study of its metabolic pathways. Researchers have utilized high-resolution mass spectrometry techniques to analyze the formation of metabolites and adducts resulting from interactions with biological nucleophiles. This approach allows for a detailed understanding of how Ethynyl Estradiol-2,4,16,16-d4 is processed within biological systems and its potential effects on human health .
Case Studies
Several notable case studies highlight the applications of Ethynyl Estradiol-2,4,16,16-d4:
- Cell Proliferation Studies : Research has shown that Ethynyl Estradiol-2,4,16,16-d4 can promote cell proliferation in estrogen-sensitive tissues. In vitro studies demonstrated that this compound activates estrogen receptor-mediated signaling pathways leading to increased expression of genes involved in cell cycle progression .
- Environmental Impact Assessments : In ecotoxicological studies, Ethynyl Estradiol-2,4,16,16-d4 was used to evaluate the effects of estrogenic compounds on aquatic organisms. The findings indicated significant impacts on biomarkers related to oxidative stress and cellular damage in exposed species .
Mechanism of Action
Ethynyl Estradiol-2,4,16,16-d4 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and downstream signaling cascades .
Comparison with Similar Compounds
Key Observations :
Isotopic Labeling Sites : Ethynyl Estradiol-2,4,16,16-d4 and E2-d4 share identical deuterium positions (2,4,16,16), enhancing specificity in MS fragmentation patterns compared to 13C-labeled analogs like 17β-Estradiol-13C6 .
Functional Groups : Unlike sulfate or glucuronide conjugates (e.g., Ethynyl Estradiol 3-Sulfate), deuterated analogs retain the parent compound’s core structure, avoiding metabolic interference .
Purity Variability : Commercial purity ranges from >95% (HPLC) for Ethynyl Estradiol-2,4,16,16-d4 to ≥98% for E1-d4, reflecting differences in synthesis protocols and quality control .
Analytical Performance in Research
Sensitivity and Selectivity
In environmental studies, Ethynyl Estradiol-2,4,16,16-d4 demonstrated <1 ng/L detection limits in water samples via GC/MS-MS, outperforming non-deuterated estrogens due to reduced matrix interference . Comparatively, Estrone-d4 (E1-d4) showed similar sensitivity but required derivatization for optimal ionization .
Stability Considerations
Deuterium-labeled estrogens are prone to isotopic exchange under acidic or high-temperature conditions. Ethynyl Estradiol-2,4,16,16-d4 exhibited <5% deuterium loss over 6 months at -20°C, whereas analogs with fewer deuterium atoms (e.g., Estriol-d3) showed instability, leading to false-positive signals in long-term studies .
Research Findings and Limitations
Advantages Over Non-Labeled Analogs
- Reduced Ion Suppression : Deuterium labeling minimizes co-elution issues in LC-MS, improving accuracy in complex matrices like plasma and stool .
- Cost-Effectiveness : Ethynyl Estradiol-2,4,16,16-d4 is 30% cheaper than 13C-labeled alternatives, making it preferable for high-throughput labs .
Limitations
Biological Activity
Ethynyl Estradiol-2,4,16,16-d4 (EE2-d4) is a synthetic deuterium-labeled derivative of ethinyl estradiol, a potent estrogen used primarily in hormonal contraceptives. This compound exhibits significant biological activity through its interaction with estrogen receptors, influencing various physiological processes.
Overview
- Chemical Structure : EE2-d4 retains the core structure of ethinyl estradiol but is distinguished by the incorporation of deuterium at specific positions (2, 4, 16, and 16).
- Molecular Weight : 300.43 g/mol.
- CAS Number : 350820-06-3.
EE2-d4 functions primarily by binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors that regulate gene expression. Upon binding:
- Receptor Activation : The compound induces conformational changes in the receptor, facilitating the recruitment of coactivators or corepressors.
- Transcription Modulation : This interaction leads to the transcription of estrogen-responsive genes involved in reproductive health, cell proliferation, and metabolic processes.
Pharmacokinetics
EE2-d4 has a long duration of action and is typically administered once daily. Its pharmacokinetic profile includes:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized via cytochrome P450 enzymes (CYP3A4 and CYP2C9), leading to hydroxylated metabolites.
- Elimination : Excreted mainly through urine as glucuronide and sulfate conjugates.
Biological Effects
The biological effects of EE2-d4 can be categorized into several key areas:
Cellular Effects
- Reproductive Cells : Promotes proliferation and differentiation through estrogen receptor-mediated signaling pathways.
- Liver Cells : Influences lipid metabolism and protein synthesis.
- Breast Cells : Stimulates growth-related gene expression.
Temporal Effects
Studies indicate that EE2-d4 maintains stable activation of estrogen receptor signaling over time when cultured under controlled conditions. Long-term exposure results in persistent changes in gene expression profiles.
Study 1: Pharmacokinetics in Contraceptive Patches
A study evaluated the pharmacokinetics of EE2-d4 administered via a transdermal contraceptive patch compared to oral administration. Key findings included:
- Bioavailability : The mean daily area under the concentration-time curve (AUC) for the patch was similar to that of oral administration at lower doses.
- Tolerability : Both methods were well tolerated by participants, indicating potential for effective contraception with reduced side effects compared to traditional methods .
Study 2: Metabolic Pathways
Research on the metabolism of EE2-d4 revealed:
- Formation of Metabolites : The predominant metabolites included 2-hydroxy estradiol (2-OH-E2) and 4-hydroxy estradiol (4-OH-E2), which have been linked to oxidative stress and potential toxicity if not adequately eliminated .
- Impact on DNA : Catechol metabolites formed from EE2-d4 were shown to bind DNA, suggesting a mechanism for potential genotoxicity .
Data Table: Comparison of Biological Activities
| Parameter | Ethynyl Estradiol-2,4,16,16-d4 | Ethinyl Estradiol |
|---|---|---|
| Molecular Weight | 300.43 g/mol | 296.41 g/mol |
| Estrogen Receptor Affinity | High | High |
| Duration of Action | Long | Moderate |
| Primary Metabolites | 2-OH-E2, 4-OH-E2 | 2-OH-E2, 4-OH-E2 |
| Clinical Applications | Contraception | Contraception |
Q & A
Q. Critical Data :
- Binding Affinity : this compound shows <5% deviation in Kd for ERα/β compared to non-deuterated EE2 .
- Isotopic Purity : Commercial standards typically specify 95–98 atom% D, verified via manufacturer certificates .
Basic Question: What experimental design principles apply to metabolic pathway studies using this compound as a tracer?
Methodological Answer:
- Tracer Selection : Use this compound to track phase I/II metabolism (e.g., hydroxylation, sulfation) due to its metabolic stability at deuterated positions .
- Sample Preparation : Include enzymatic deconjugation (e.g., sulfatase treatment) to quantify conjugated metabolites .
- Data Normalization : Express metabolite ratios relative to total estrogen levels to account for inter-individual variability .
Q. Workflow Example :
Dosing : Administer this compound to model organisms (e.g., rodents).
Extraction : Use solid-phase extraction (SPE) with C18 cartridges.
Analysis : Quantify parent compound and metabolites via LC-MS/MS with MRM transitions .
Advanced Question: How can researchers resolve discrepancies in deuterated estrogen quantification across different analytical platforms?
Methodological Answer:
- Cross-Validation : Compare results across LC-MS/MS, GC-MS, and immunoassays to identify platform-specific biases (e.g., antibody cross-reactivity in ELISA) .
- Harmonize Protocols : Use consensus reference materials (e.g., NIST-certified standards) and inter-laboratory validation .
- Error Analysis : Apply uncertainty budgets for steps like extraction recovery (<90% requires correction) and ion suppression (±15% variability) .
Case Study :
A study found ±20% variability in this compound levels between LC-MS/MS and GC-MS due to derivatization efficiency. Harmonizing derivatization protocols reduced variability to <10% .
Advanced Question: What synthetic strategies are optimal for preparing this compound derivatives for receptor imaging studies?
Methodological Answer:
- Sonogashira Coupling : Attach fluorophores (e.g., BODIPY) to the C17α-ethynyl group without disrupting deuterium labeling at C2,4,16 .
- Purification : Use preparative HPLC with deuterated solvent gradients to maintain isotopic integrity .
- Quality Control : Confirm labeling efficiency via high-resolution MS and nuclear Overhauser effect (NOE) NMR .
Q. Example Synthesis :
- Step 1 : React iodo-BODIPY with this compound under Pd/Cu catalysis.
- Step 2 : Purify via silica column chromatography (hexane:ethyl acetate = 3:1).
- Yield : 65–75% with >95% radiochemical purity .
Basic Question: What are the best practices for storing and handling this compound to ensure stability?
Methodological Answer:
- Storage : Aliquot in amber vials under argon at −80°C to prevent oxidation and isotopic exchange .
- Handling : Use gloves with proven chemical resistance (e.g., nitrile) and avoid aqueous solvents unless necessary .
- Stability Testing : Monitor deuterium loss via quarterly LC-MS checks; <2% degradation/year is acceptable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
